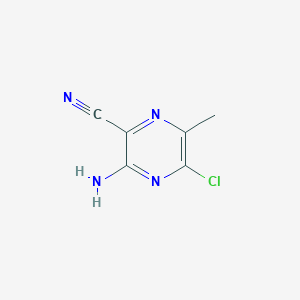

3-Amino-5-chloro-6-methylpyrazine-2-carbonitrile

説明

3-Amino-5-chloro-6-methylpyrazine-2-carbonitrile is a chemical compound with the molecular formula C6H5ClN4 It is a member of the pyrazine family, characterized by a pyrazine ring substituted with amino, chloro, methyl, and nitrile groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-chloro-6-methylpyrazine-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 3-amino-5-chloro-6-methylpyrazine with a nitrile group donor. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and catalysts like potassium carbonate or sodium hydride to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and product quality.

化学反応の分析

Types of Reactions

3-Amino-5-chloro-6-methylpyrazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles like sodium hydroxide or alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of 3-nitro-5-chloro-6-methylpyrazine-2-carbonitrile.

Reduction: Formation of 3-amino-5-chloro-6-methylpyrazine-2-amine.

Substitution: Formation of 3-amino-5-hydroxy-6-methylpyrazine-2-carbonitrile or 3-amino-5-alkyl-6-methylpyrazine-2-carbonitrile.

科学的研究の応用

3-Amino-5-chloro-6-methylpyrazine-2-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

作用機序

The mechanism of action of 3-Amino-5-chloro-6-methylpyrazine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like amino and nitrile allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their function and signaling pathways.

類似化合物との比較

Similar Compounds

- 3-Amino-5-chloropyrazine-2-carbonitrile

- 3-Amino-6-methylpyrazine-2-carbonitrile

- 5-Chloro-6-methylpyrazine-2-carbonitrile

Uniqueness

3-Amino-5-chloro-6-methylpyrazine-2-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and amino groups on the pyrazine ring allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial applications.

生物活性

3-Amino-5-chloro-6-methylpyrazine-2-carbonitrile (C6H5ClN4) is a heterocyclic organic compound belonging to the pyrazine family. Its unique molecular structure, featuring an amino group at position 3, a chlorine atom at position 5, a methyl group at position 6, and a nitrile group at position 2, contributes to its diverse biological activities and potential applications in medicinal chemistry.

- Molecular Formula : C6H5ClN4

- Molecular Weight : Approximately 164.58 g/mol

- Structure : Contains a pyrazine ring with various substituents that enhance its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The functional groups present in the compound allow it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

- Bacterial Activity : Preliminary studies suggest that this compound has effective antibacterial activity against certain strains of bacteria. For instance, derivatives of pyrazine compounds have shown promising results against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values reported around 25 μg/mL for some analogs .

- Fungal Activity : The compound also demonstrates moderate antifungal activity against various fungal strains, indicating its potential as a new antifungal agent.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC (μg/mL) | Reference |

|---|---|---|---|

| Antibacterial | Mycobacterium tuberculosis | 25 | |

| Antifungal | Various fungal strains | Moderate | |

| Anticancer | Cancer cell lines | Promising |

Case Study: Antimycobacterial Activity

In a study focused on the antimycobacterial properties of pyrazine derivatives, researchers synthesized several compounds similar to this compound. The findings indicated that the presence of specific substituents significantly influenced the compounds' efficacy against M. tuberculosis. Notably, compounds with longer alkyl chains exhibited enhanced activity due to increased lipophilicity .

Potential Applications in Drug Development

Given its biological activities, this compound serves as a valuable building block for synthesizing novel drug candidates. Its derivatives are being explored for their potential in treating infections caused by resistant bacteria and fungi, as well as for applications in cancer therapy due to their ability to influence cellular signaling pathways.

Q & A

Q. Basic: What are the optimized synthetic routes for 3-Amino-5-chloro-6-methylpyrazine-2-carbonitrile?

Methodological Answer:

A green multicomponent synthesis approach using hydrazine hydrate, ethyl acetoacetate, and malononitrile in aqueous media with cetyl-trimethyl-ammonium chloride (CTACl) as a phase-transfer catalyst yields pyrano[2,3-c]pyrazole derivatives (e.g., 68% yield under reflux for 25–30 minutes) . Alternatively, tetra-n-butyl ammonium bromide (TBAB) in water under reflux achieves similar efficiency for pyrazole-carbonitrile derivatives . For chlorination steps, phosphoryl chloride (POCl₃) is effective for introducing chloro substituents at the 5-position of pyrazine rings, as demonstrated in analogous pyridinecarbonitrile syntheses .

特性

IUPAC Name |

3-amino-5-chloro-6-methylpyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c1-3-5(7)11-6(9)4(2-8)10-3/h1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDADGNJBYZIATE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)C#N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10312308 | |

| Record name | 3-amino-5-chloro-6-methylpyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54632-08-5 | |

| Record name | NSC252106 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-5-chloro-6-methylpyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5-chloro-6-methylpyrazine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Amino-5-chloro-6-methyl-2-pyrazinecarbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2E7ZP8MNK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。